molecular formula C19H31ClN2O2 B12744949 alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate CAS No. 124500-19-2

alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate

Cat. No.: B12744949
CAS No.: 124500-19-2
M. Wt: 354.9 g/mol
InChI Key: HYBBRDJFFAKLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate typically involves multiple steps, starting with the preparation of the aromatic and aliphatic precursors. The key steps include:

    Formation of the aromatic core: This involves the chlorination of a benzene derivative to introduce the chloro group.

    Introduction of the aliphatic side chain: This step involves the reaction of the chlorinated aromatic compound with an aliphatic amine, such as bis(2-methylpropyl)amine, under controlled conditions to form the desired amide linkage.

    Hydration: The final step involves the hydration of the compound to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methylpropyl)amine derivatives: These compounds share the aliphatic amine component and have similar reactivity.

    Chloro-substituted aromatic compounds: These compounds have similar aromatic cores and can undergo similar substitution reactions.

Uniqueness

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct properties that are not found in other similar compounds.

Properties

CAS No.

124500-19-2

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

2-[[bis(2-methylpropyl)amino]methyl]-4-(4-chlorophenyl)-4-hydroxybutanamide

InChI

InChI=1S/C19H31ClN2O2/c1-13(2)10-22(11-14(3)4)12-16(19(21)24)9-18(23)15-5-7-17(20)8-6-15/h5-8,13-14,16,18,23H,9-12H2,1-4H3,(H2,21,24)

InChI Key

HYBBRDJFFAKLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(CC(C1=CC=C(C=C1)Cl)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.